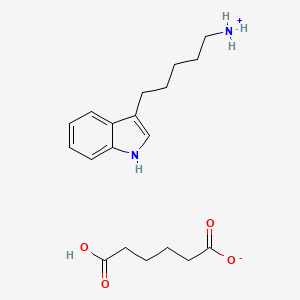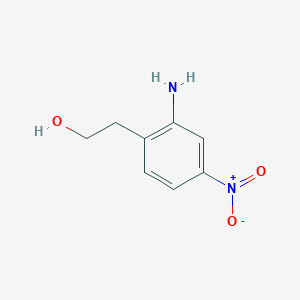
2-Amino-4-nitrobenzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-nitrobenzeneethanol is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-nitrobenzeneethanol typically involves the reduction of 2,4-dinitrophenol. One common method includes the use of hydrazine hydrate in the presence of a catalyst such as ferric chloride hexahydrate and activated charcoal . The reaction conditions are relatively mild, and the process is environmentally friendly, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of 2,4-dinitrochlorobenzene followed by acidification to obtain 2,4-dinitrophenol. This intermediate is then subjected to reduction using hydrazine hydrate in the presence of a catalyst to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-nitrobenzeneethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate.
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Reduction: Hydrazine hydrate, ferric chloride hexahydrate, activated charcoal.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles like halides or other amines.
Major Products Formed
Reduction: this compound can be reduced to 2,4-diaminophenol.
Oxidation: Oxidation can yield 2,4-dinitrophenol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-nitrobenzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-nitrobenzeneethanol involves its interaction with cellular components. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular proteins and DNA, leading to antimicrobial effects. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-nitrophenol: Similar structure but lacks the ethanol group.
2,4-Diaminophenol: Lacks the nitro group and has two amino groups instead.
2,4-Dinitrophenol: Contains two nitro groups and lacks the amino group.
Uniqueness
2-Amino-4-nitrobenzeneethanol is unique due to the presence of both amino and nitro groups along with an ethanol group.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(2-amino-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
Clave InChI |
ZBEQATQTOVULDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



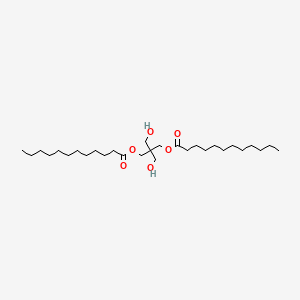
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
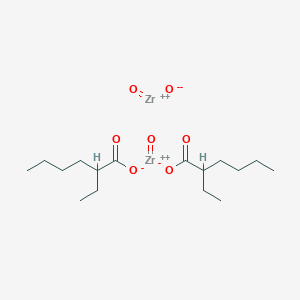
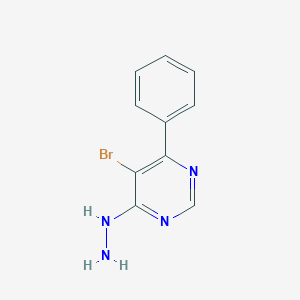

![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)

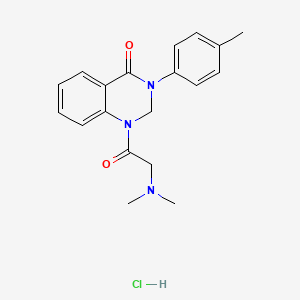
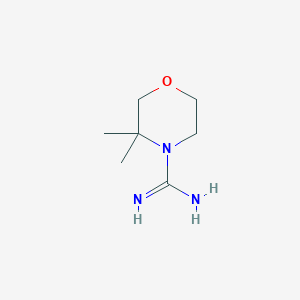
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
